4-(difluoromethyl)-6-(3,4-dimethylphenyl)-N-(furan-2-ylmethyl)pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(DIFLUOROMETHYL)-6-(3,4-DIMETHYLPHENYL)-2-PYRIMIDINYL]-N-(2-FURYLMETHYL)AMINE: is a synthetic organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(DIFLUOROMETHYL)-6-(3,4-DIMETHYLPHENYL)-2-PYRIMIDINYL]-N-(2-FURYLMETHYL)AMINE typically involves multi-step organic reactions. The initial step often includes the formation of the pyrimidine ring, followed by the introduction of the difluoromethyl and dimethylphenyl groups. The final step involves the attachment of the furylmethylamine moiety. Common reagents used in these reactions include halogenated intermediates, organometallic reagents, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process. The use of robust purification methods, including chromatography and recrystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: N-[4-(DIFLUOROMETHYL)-6-(3,4-DIMETHYLPHENYL)-2-PYRIMIDINYL]-N-(2-FURYLMETHYL)AMINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its chemical properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Conditions for substitution reactions often involve nucleophiles or electrophiles, depending on the desired transformation.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology: In biological research, N-[4-(DIFLUOROMETHYL)-6-(3,4-DIMETHYLPHENYL)-2-PYRIMIDINYL]-N-(2-FURYLMETHYL)AMINE is studied for its potential biological activity. It may interact with specific biological targets, making it a candidate for drug discovery and development.
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. Its ability to interact with biological molecules could lead to the development of new pharmaceuticals for treating various diseases.
Industry: In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in electronics, coatings, and other high-performance materials.
Mechanism of Action
The mechanism of action of N-[4-(DIFLUOROMETHYL)-6-(3,4-DIMETHYLPHENYL)-2-PYRIMIDINYL]-N-(2-FURYLMETHYL)AMINE involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Dichloroaniline: A compound with an aniline ring substituted with two chlorine atoms.
Other Pyrimidine Derivatives: Compounds with similar pyrimidine cores but different substituents.
Uniqueness: N-[4-(DIFLUOROMETHYL)-6-(3,4-DIMETHYLPHENYL)-2-PYRIMIDINYL]-N-(2-FURYLMETHYL)AMINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C18H17F2N3O |
---|---|
Molecular Weight |
329.3 g/mol |
IUPAC Name |
4-(difluoromethyl)-6-(3,4-dimethylphenyl)-N-(furan-2-ylmethyl)pyrimidin-2-amine |
InChI |
InChI=1S/C18H17F2N3O/c1-11-5-6-13(8-12(11)2)15-9-16(17(19)20)23-18(22-15)21-10-14-4-3-7-24-14/h3-9,17H,10H2,1-2H3,(H,21,22,23) |
InChI Key |
YEAOXMVVHOUYQC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=NC(=N2)NCC3=CC=CO3)C(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.